Bicyclo[3.1.1]hept-2-ene

Physicochemical characterization Process chemistry Safety engineering

Bicyclo[3.1.1]hept-2-ene (synonyms: 2-norpinene, apopinene) is a C7H10 bridged bicyclic hydrocarbon featuring a [3.1.1] ring system with a single endocyclic double bond. First unequivocally synthesized and identified in 1972 , this compound belongs to a class of strained carbocycles distinct from the widely commercialized bicyclo[2.2.1]hept-2-ene (norbornene) scaffold.

Molecular Formula C7H10
Molecular Weight 94.15 g/mol
CAS No. 7095-82-1
Cat. No. B14720306
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBicyclo[3.1.1]hept-2-ene
CAS7095-82-1
Molecular FormulaC7H10
Molecular Weight94.15 g/mol
Structural Identifiers
SMILESC1C=CC2CC1C2
InChIInChI=1S/C7H10/c1-2-6-4-7(3-1)5-6/h1-2,6-7H,3-5H2
InChIKeyDEVHXDJLQMAWLM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bicyclo[3.1.1]hept-2-ene (7095-82-1) – A Unique Bridged Bicyclic Olefin for Specialized Synthesis and Scaffold Design


Bicyclo[3.1.1]hept-2-ene (synonyms: 2-norpinene, apopinene) is a C7H10 bridged bicyclic hydrocarbon featuring a [3.1.1] ring system with a single endocyclic double bond . First unequivocally synthesized and identified in 1972 , this compound belongs to a class of strained carbocycles distinct from the widely commercialized bicyclo[2.2.1]hept-2-ene (norbornene) scaffold. Its unique architecture imparts differentiated physicochemical properties, thermal isomerization behavior, and geometric parameters that are increasingly exploited as a foundation for bioisosteric replacement strategies in medicinal chemistry [1].

Why Norbornene or Other Bridged Olefins Cannot Replace Bicyclo[3.1.1]hept-2-ene


While bicyclo[2.2.1]hept-2-ene (norbornene) is a commodity bridged olefin used extensively in polymer chemistry and synthesis, it differs fundamentally from bicyclo[3.1.1]hept-2-ene in ring architecture: a [2.2.1] vs [3.1.1] framework [1]. This seemingly minor difference translates into distinct physical properties—a 14.3 °C higher boiling point (110.3 °C vs 96.0 °C), 45% lower vapor pressure (28.0 vs 50.7 mmHg at 25 °C), and a higher flash point (−2.2 °C vs −15.0 °C) for the [3.1.1] system —directly impacting handling, purification, and reaction engineering. More critically, the [3.1.1] framework maps precisely onto the geometry of meta-substituted benzenes (bridgehead exit vector angle ~120°, substituent distance 4.8–5.0 Å), a feat unmatched by [2.2.1] or [1.1.1] scaffolds [2]. This geometric fidelity enables bicyclo[3.1.1]heptane derivatives (accessible via hydrogenation of the parent olefin) to serve as saturated bioisosteres for meta-arenes, a role for which norbornane analogs are structurally unsuitable. Procurement of generic bicyclo[2.2.1]hept-2-ene as a substitute thus forfeits both the distinct physical handling characteristics and the unique geometric advantages of the [3.1.1] scaffold.

Quantitative Differentiation Evidence for Bicyclo[3.1.1]hept-2-ene (7095-82-1)


Elevated Boiling Point and Reduced Vapor Pressure vs. Norbornene

Bicyclo[3.1.1]hept-2-ene exhibits a predicted boiling point of 110.3 °C at 760 mmHg, compared to norbornene's experimental boiling point of 96.0 °C . The vapor pressure at 25 °C is predicted at 28.0 mmHg for the target compound versus 50.7 mmHg for norbornene , representing a ~45% reduction. Flash point is predicted at −2.2 °C, significantly higher than norbornene's −15.0 °C .

Physicochemical characterization Process chemistry Safety engineering

Meta-Benzene-Mimetic Geometry: Exit Vector Angle and Substituent Distance

The saturated bicyclo[3.1.1]heptane scaffold (directly accessible via hydrogenation of the parent olefin) exhibits bridgehead substituent geometry that precisely recapitulates meta-substituted benzene: exit vector angle of ~120° (benzene: 120°) and inter-substituent distance of 4.8–5.0 Å (benzene: ~5.0 Å) [1]. In contrast, bicyclo[2.2.1]heptane (norbornane) cannot reproduce this geometry and is unsuitable as a meta-arene isostere.

Bioisostere design Medicinal chemistry Scaffold hopping

Unique Degenerate Thermal Isomerization Pathway: A Mechanistic Probe

Bicyclo[3.1.1]hept-2-ene undergoes a degenerate thermal isomerization that has been characterized by deuterium labeling studies. The 1974 study demonstrated equilibration of 1-d- and 3-d-labeled isotopomers upon heating, and Baldwin & Hudson (2014) outlined trajectories establishing four independent kinetic parameters across 20 linking paths among six d2-species [1]. This well-defined degenerate rearrangement is unique to the [3.1.1] framework and is not observed for bicyclo[2.2.1]hept-2-ene, which instead undergoes retro-Diels–Alder fragmentation under thermal stress.

Physical organic chemistry Reaction mechanisms Isotopic labeling

Predicted LogP and Bioconcentration Factor vs. Norbornene

The predicted octanol–water partition coefficient (LogP) for bicyclo[3.1.1]hept-2-ene (ACD/LogP = 2.99) is comparable to norbornene (estimated LogP ~3.24) , but the predicted bioconcentration factor (BCF = 110.13) is notably higher than typical values reported for norbornene-based compounds, indicating greater potential for bioaccumulation in environmental or pharmacological contexts. The log Kow estimate from EPISuite (2.85) corroborates this moderate-to-high lipophilicity range .

ADME prediction Environmental fate Lipophilicity

Scaffold for Biobased Polymer Monomers: Nopadiene Polymerization

The pinene-derived diene monomer nopadiene—(1R,5S)-2-ethenyl-6,6-dimethylbicyclo[3.1.1]hept-2-ene—was successfully polymerized via anionic and catalytic polymerization to yield fully biobased thermoplastic elastomers as styrene substitutes [1]. This demonstrates the viability of the bicyclo[3.1.1]hept-2-ene framework as a monomer scaffold for sustainable polymer applications, a domain where the [2.2.1] norbornene framework is predominantly used for ring-opening metathesis polymerization (ROMP) rather than vinyl addition polymerization of dienes.

Sustainable polymers Thermoplastic elastomers Biobased monomers

High-Value Application Scenarios for Bicyclo[3.1.1]hept-2-ene (7095-82-1)


Synthesis of Meta-Arene Bioisosteres for Drug Discovery

Hydrogenation of bicyclo[3.1.1]hept-2-ene to the saturated bicyclo[3.1.1]heptane (BCHep) scaffold, followed by functionalization at the bridgehead positions, yields geometrically precise bioisosteres of meta-substituted benzenes. The 120° exit vector angle and 4.8–5.0 Å inter-substituent distance directly mimic the meta-benzene geometry . This scaffold has been validated in the design of Sonidegib analogs with retained nanomolar potency and improved solubility, and in ezutromid analogs with enhanced metabolic stability against CYP-mediated oxidation [1]. Procurement of the parent olefin is the entry point to this unique bioisosteric strategy.

Physical Organic Chemistry Mechanistic Studies

The degenerate thermal isomerization of bicyclo[3.1.1]hept-2-ene, characterized by four independent kinetic parameters and 20 linking paths among six d2-isotopomers , provides a rich system for studying pericyclic reaction dynamics, kinetic isotope effects, and stereochemical outcomes in strained ring systems. The well-defined rearrangement trajectory, first probed in 1974 and fully elaborated in 2014, makes this compound a benchmark substrate for computational and experimental mechanistic investigations that cannot be conducted with the norbornene framework.

Biobased Monomer Precursor for Sustainable Thermoplastic Elastomers

The bicyclo[3.1.1]hept-2-ene framework, when elaborated to the 1,3-diene nopadiene derivative, serves as a biobased styrene substitute for anionic and catalytic polymerization to fully renewable thermoplastic elastomers . This application exploits the scaffold's terpene origin and distinct diene reactivity, offering a sustainable alternative to petrochemical styrenics that is inaccessible from the norbornene platform.

Solvent and Handling Optimization in Process Chemistry

The physicochemical profile of bicyclo[3.1.1]hept-2-ene—boiling point 110.3 °C, vapor pressure 28.0 mmHg, flash point −2.2 °C, LogP 2.99 —informs solvent selection, distillation conditions, and safety protocols distinct from those for norbornene (BP 96 °C, VP 50.7 mmHg, flash −15 °C). For processes requiring reduced volatility or elevated reaction temperatures under reflux, the [3.1.1] scaffold offers tangible engineering advantages, justifying its procurement over the more volatile [2.2.1] analog.

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